H-D-Phe(4-F)-OH

Catalog No.
S710344
CAS No.
18125-46-7
M.F
C9H10FNO2
M. Wt
183.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-D-Phe(4-F)-OH

CAS Number

18125-46-7

Product Name

H-D-Phe(4-F)-OH

IUPAC Name

(2R)-2-amino-3-(4-fluorophenyl)propanoic acid

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1

InChI Key

XWHHYOYVRVGJJY-MRVPVSSYSA-N

SMILES

Array

Synonyms

4-Fluoro-D-phenylalanine;18125-46-7;(R)-2-Amino-3-(4-fluorophenyl)propanoicacid;D-4-Fluorophenylalanine;p-Fluoro-D-phenylalanine;H-D-Phe(4-F)-OH;(2R)-2-amino-3-(4-fluorophenyl)propanoicacid;4-fluor-d-phenylalanin;D-4-FLUOROPHE;UNII-963G7O1PVE;(R)-4-FLUOROPHENYLALANINE;D-PHENYLALANINE,4-FLUORO-;MFCD00063064;PubChem17502;PubChem17965;AC1LEQE0;Lopac-F-4646;4-Fluorophenylalanine,D-;AC1Q4NO3;D-4-F-PHE-OH;SCHEMBL72793;H-P-FLUORO-D-PHE-OH;D-4-F-PHE;KSC174O9L;47318_ALDRICH

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])F

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)[O-])[NH3+])F

The exact mass of the compound 4-Fluoro-D-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

H-D-Phe(4-F)-OH (CAS: 18125-46-7) is a non-canonical, halogenated D-amino acid widely procured as a specialized building block for advanced solid-phase peptide synthesis (SPPS) and medicinal chemistry. Featuring a D-stereocenter and a para-substituted fluorine atom, this compound is strategically utilized to enhance the proteolytic stability, lipophilicity, and binding affinity of peptide therapeutics and small-molecule active pharmaceutical ingredients (APIs). As a commercially available intermediate, it offers a dual advantage: the D-configuration fundamentally resists degradation by endogenous L-proteases, while the highly electronegative fluorine atom modulates the electronic properties of the aromatic ring and provides a background-free handle for 19F NMR structural studies. Its consistent availability at high enantiomeric purity makes it a critical raw material for scaling up next-generation, metabolically stable drug candidates where standard proteinogenic amino acids fail [1].

Substituting H-D-Phe(4-F)-OH with its L-enantiomer (H-L-Phe(4-F)-OH) or unsubstituted D-phenylalanine (H-D-Phe-OH) compromises critical application performance and process outcomes. The L-enantiomer is rapidly recognized and cleaved by native proteases, drastically reducing the in vivo half-life of synthesized peptides and rendering them unsuitable for therapeutic development. Conversely, utilizing unsubstituted H-D-Phe-OH sacrifices the unique electronic and lipophilic enhancements provided by the fluorine atom, leading to reduced membrane permeability and weaker interactions within hydrophobic target pockets. Furthermore, replacing the para-fluoro group with bulkier halogens like chlorine or a trifluoromethyl group introduces steric clashes that can disrupt native peptide folding and target binding. Consequently, for workflows requiring precise steric mimicry of hydrogen alongside enhanced metabolic stability and a 19F NMR handle, H-D-Phe(4-F)-OH is the strictly required precursor [1].

Enhanced Proteolytic Stability via D-Stereochemistry

The incorporation of D-4-fluorophenylalanine into peptide sequences provides profound resistance to enzymatic degradation compared to L-enantiomer counterparts. In comparative serum stability assays of bicyclic peptidyl inhibitors, peptides incorporating the D-Fpa residue demonstrated exceptional robustness, with 97% of the peptide remaining intact after 6 hours of incubation. In stark contrast, control peptides utilizing standard L-amino acid configurations experienced rapid proteolysis, with approximately 50% degradation occurring within just 3 hours. This dramatic increase in metabolic stability is a direct consequence of the D-stereocenter evading recognition by endogenous proteases [1].

Evidence DimensionPeptide intactness in human serum
Target Compound Data97% intact after 6 hours
Comparator Or BaselineL-amino acid control peptide (~50% degraded after 3 hours)
Quantified DifferenceNear-total resistance vs. rapid degradation (over 2x extension in half-life)
ConditionsIncubation in human serum at 37 °C, analyzed by reversed-phase HPLC

Procuring the D-enantiomer is mandatory for developing peptide therapeutics that require extended systemic circulation and reduced dosing frequencies.

Increased Lipophilicity for Enhanced Cellular Penetration

The para-fluoro substitution on the aromatic ring of D-phenylalanine significantly modulates the compound's lipophilic profile, a critical parameter for drug absorption and membrane permeability. Computational and experimental lipophilicity scales (LogP) demonstrate that 4-fluorophenylalanine derivatives exhibit a notable increase in lipophilicity compared to unsubstituted phenylalanine. The introduction of the highly electronegative fluorine atom enhances the hydrophobic character of the residue without adding significant steric bulk, thereby facilitating improved passive diffusion across lipid bilayers and stronger binding within hydrophobic protein pockets [1].

Evidence DimensionLipophilicity (LogP)
Target Compound DataElevated LogP characteristic of 4-fluorinated aromatics
Comparator Or BaselineUnsubstituted Phenylalanine (lower baseline LogP)
Quantified DifferenceNotable increment in lipophilic propensity (approx. 0.5 - 1.0 LogP units depending on the model)
ConditionsComputational modeling and n-octanol/water partition coefficient analysis

The enhanced lipophilicity justifies selecting the 4-fluoro derivative over standard D-Phe to optimize the bioavailability and intracellular target engagement of synthesized APIs.

Background-Free 19F NMR Signal for Structural Biology

H-D-Phe(4-F)-OH serves as a highly sensitive, background-free probe for 19F NMR spectroscopy, offering distinct advantages over other fluorinated isomers and unsubstituted phenylalanine. When incorporated into proteins or peptides, the 4-fluorophenylalanine residue yields sharp, well-resolved 19F resonances that are highly responsive to changes in the local chemical environment. Unlike 3-fluorophenylalanine, which often exhibits a compressed chemical shift range due to fast phenyl ring flips, the 4-fluoro position provides a clear and quantifiable signal for monitoring conformational heterogeneity, ligand binding, and folding dynamics without the interference of background signals inherent to 1H NMR [1].

Evidence Dimension19F NMR chemical shift resolution and utility
Target Compound DataSharp, well-resolved 19F resonances sensitive to local environment
Comparator Or BaselineUnsubstituted D-Phe (no 19F signal) and 3-F-Phe (compressed chemical shift range)
Quantified DifferenceProvides a background-free structural probe with superior resolution compared to meta-substituted analogs
Conditions19F solution nuclear magnetic resonance (NMR) spectroscopy of labeled peptides/proteins

Procuring this specific isomer enables researchers to conduct precise, label-free structural and binding assays that are impossible with unsubstituted or sub-optimally fluorinated analogs.

Optimal Steric Profile for Native Conformation Retention

In solid-phase peptide synthesis (SPPS) and rational drug design, H-D-Phe(4-F)-OH is uniquely positioned due to the steric similarity between fluorine and hydrogen. The substitution of a single hydrogen atom by fluorine provides a site-specific probe with minimal impact on the intrinsic properties of the peptide. The Van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), allowing the 4-fluoro derivative to seamlessly replace native phenylalanine residues without inducing disruptive steric clashes. In contrast, substitution with bulkier halogens such as chlorine (1.75 Å) or a trifluoromethyl group (2.20 Å) can significantly alter the peptide backbone conformation and abrogate target binding affinity[1].

Evidence DimensionVan der Waals radius and steric interference
Target Compound DataFluorine radius (1.47 Å) closely mimicking hydrogen
Comparator Or BaselineChlorine (1.75 Å) or CF3 (2.20 Å) analogs
Quantified DifferenceMinimal steric perturbation compared to >40% increase in radius for heavier halogens
ConditionsStructural modeling and solid-phase peptide synthesis (SPPS) integration

Buyers should select the 4-fluoro analog to achieve electronic modulation of the peptide without risking the steric disruption caused by bulkier halogenated substitutes.

Synthesis of Proteolytically Stable Peptide Therapeutics

Directly leveraging its D-stereochemistry, this compound is essential for manufacturing peptide drugs, such as cell-penetrating peptides and enzyme inhibitors, that require extended in vivo half-lives and resistance to serum proteases[1].

19F NMR-Based Fragment Screening and Structural Biology

Utilizing the background-free 19F signal, H-D-Phe(4-F)-OH is incorporated into target proteins or peptide ligands to monitor conformational dynamics, folding pathways, and protein-ligand interactions during early-stage drug discovery [3].

Optimization of Lipophilic Binding in Small Molecule APIs

Taking advantage of the increased LogP provided by the para-fluoro substitution, this building block is used to design small molecules and peptidomimetics with enhanced membrane permeability and stronger affinity for hydrophobic target pockets, without introducing significant steric bulk [2].

XLogP3

-1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

183.06955672 Da

Monoisotopic Mass

183.06955672 Da

Heavy Atom Count

13

UNII

963G7O1PVE

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

D-4-fluorophenylalanine

Dates

Last modified: 08-15-2023

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